molecular formula C22H25NO4S B11409824 N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)-2-(4-methoxyphenyl)acetamide

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11409824
M. Wt: 399.5 g/mol
InChI Key: ULRAKZAFOAOREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)-2-(4-methoxyphenyl)acetamide” is a complex organic compound that features a thiophene ring, an isopropylphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)-2-(4-methoxyphenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the isopropylphenyl and methoxyphenyl groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)-2-(4-methoxyphenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiophene ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, “N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)-2-(4-methoxyphenyl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets might make it a potential therapeutic agent for certain diseases.

Industry

In industrial applications, “this compound” could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)-2-(4-methoxyphenyl)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-isopropylphenyl)-2-(4-methoxyphenyl)acetamide” might include other thiophene derivatives, such as:

  • Thiophene-2-carboxamide
  • N-(4-Isopropylphenyl)thiophene-2-carboxamide
  • 2-(4-Methoxyphenyl)thiophene

Uniqueness

What sets “this compound” apart is its combination of functional groups and structural features

Properties

Molecular Formula

C22H25NO4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H25NO4S/c1-16(2)18-6-8-19(9-7-18)23(20-12-13-28(25,26)15-20)22(24)14-17-4-10-21(27-3)11-5-17/h4-13,16,20H,14-15H2,1-3H3

InChI Key

ULRAKZAFOAOREI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.